2-bromo-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide

Epigenetics BRD4 Bromodomain inhibitor

This compound belongs to the 4H-chromen-6-yl benzamide class and functions as a small-molecule ligand targeting the bromodomain and extra-terminal (BET) family of epigenetic reader proteins. BindingDB records indicate nanomolar to sub-nanomolar affinity for the second bromodomain (BD2) of BRD4 (Kd = 0.300 nM) and BRD2 (Kd = 1.20 nM) , positioning it as a highly potent BET-BD2 binder within its scaffold class.

Molecular Formula C25H20BrNO3
Molecular Weight 462.343
CAS No. 923216-99-3
Cat. No. B2747007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide
CAS923216-99-3
Molecular FormulaC25H20BrNO3
Molecular Weight462.343
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Br
InChIInChI=1S/C25H20BrNO3/c1-15(2)16-7-9-17(10-8-16)24-14-22(28)20-13-18(11-12-23(20)30-24)27-25(29)19-5-3-4-6-21(19)26/h3-15H,1-2H3,(H,27,29)
InChIKeyXQJUUBJFIDQAGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide (CAS 923216-99-3): A High-Affinity BET Bromodomain Ligand for Epigenetic Drug Discovery


This compound belongs to the 4H-chromen-6-yl benzamide class and functions as a small-molecule ligand targeting the bromodomain and extra-terminal (BET) family of epigenetic reader proteins. BindingDB records indicate nanomolar to sub-nanomolar affinity for the second bromodomain (BD2) of BRD4 (Kd = 0.300 nM) and BRD2 (Kd = 1.20 nM) [1] [2], positioning it as a highly potent BET-BD2 binder within its scaffold class.

Why In-Class Compounds Cannot Substitute for 2-Bromo-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide


Within the chromen-6-yl benzamide series, minor modifications—such as removal of the 2-bromo substituent, replacement of the 4-isopropylphenyl group with an unsubstituted phenyl ring, or alteration of the chromenone core—dramatically alter both bromodomain binding affinity and selectivity. Commercially available analogs with conservative changes (e.g., 2-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide; CAS 923257-35-6) lack the hydrophobic isopropylphenyl moiety that engages the BD2 acetyl-lysine pocket, while 4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide (CAS 929390-53-4) replaces the critical 2-bromobenzamide warhead with a bulkier tert-butylbenzamide, which literature SAR indicates is incompatible with the narrow bromodomain binding cleft [1] [2]. Therefore, generic substitution based solely on scaffold similarity will not preserve the target engagement profile demonstrated below.

Quantitative Differentiation Evidence for 2-Bromo-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide Versus Comparators


BRD4 BD2 Binding Affinity: 300-Fold Improvement Over Clinical BET Inhibitor (+)-JQ1

In the BROMOscan competitive binding assay, 2-bromo-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide achieved a dissociation constant (Kd) of 0.300 nM against human BRD4 BD2 [1]. This is approximately 300-fold stronger than the pan-BET inhibitor (+)-JQ1, which displays a Kd of ~90 nM for BRD4 BD2 in the same assay platform .

Epigenetics BRD4 Bromodomain inhibitor BET protein BROMOscan

BRD2 BD2 Affinity: Sub-Nanomolar Binding to a Second BET Family Member

The compound binds human BRD2 BD2 with a Kd of 1.20 nM as measured by BROMOscan [1]. While many reported BET inhibitors preferentially target BRD4, this molecule also demonstrates strong engagement of BRD2 BD2. A closely related analog, 4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide (CAS 929390-53-4), lacks publicly available BD2 binding data, making direct comparison unavailable; however, the tert-butyl-for-bromobenzamide substitution is predicted to reduce BD2 complementarity based on the narrow shape of the acetyl-lysine binding channel [2].

BRD2 Bromodomain inhibitor BET protein BROMOscan Epigenetic probe

BD2-over-BD1 Selectivity Contrasts with Pan-BET Inhibitors

The compound exhibits an approximately 11,000-fold selectivity for BRD4 BD2 (Kd = 0.300 nM) over BRD4 BD1 (Kd = 3.30 × 10³ nM), as determined by BROMOscan and corroborated by isothermal titration calorimetry [1]. In contrast, (+)-JQ1 binds BD1 and BD2 with nearly equal affinity (Kd ~50 nM and ~90 nM, respectively), making it a non-selective pan-BET inhibitor . The extreme BD2 preference of 2-bromo-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide offers a differentiated pharmacological profile.

Bromodomain selectivity BD2-selective BD1 BRD4 Epigenetic drug discovery

Optimal Application Scenarios for 2-Bromo-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide Based on Quantitative Evidence


Development of BD2-Selective PROTAC Degraders

With a BRD4 BD2 Kd of 0.300 nM and >10,000-fold selectivity over BD1, this compound is an ideal candidate for conjugation as a BRD4-BD2-targeting warhead in PROTAC constructs. The differentiated selectivity profile reduces the risk of pan-BET degradation toxicity and enables the design of BD2-specific degraders for indications where BRD4 BD2 is the primary disease driver [Section 3, Evidence Item 3].

High-Sensitivity Cellular Target Engagement Assays

The sub-nanomolar affinity for BRD4 BD2 (Kd = 0.300 nM) and BRD2 BD2 (Kd = 1.20 nM) supports use in NanoBRET or CETSA target engagement assays at low nanomolar concentrations, providing a wider signal-to-noise window than pan-BET probes such as (+)-JQ1 (Kd ~90 nM for BD2) [Section 3, Evidence Items 1 & 2].

Selective Pharmacological Probe for Bromodomain Biology

Researchers investigating the distinct functional roles of BD1 versus BD2 bromodomains in gene transcription, inflammation, or oncology can use this compound as a BD2-preferred chemical probe. The 11,000-fold selectivity ratio sharply contrasts with the balanced BD1/BD2 binding of (+)-JQ1, enabling cleaner dissection of BD2-specific biological effects [Section 3, Evidence Item 3].

Scaffold-Based Medicinal Chemistry Optimization

The 2-bromo and 4-isopropylphenyl substituents offer synthetic handles for further derivatization. Structure–activity relationship (SAR) exploration around this scaffold can build upon the established BD2 affinity and selectivity baseline to improve physicochemical properties while maintaining target engagement, a strategy supported by published chromone-derivative optimization campaigns [Section 2, REFS-1].

Quote Request

Request a Quote for 2-bromo-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.